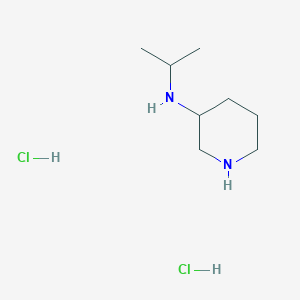

(R)-N-Isopropylpiperidin-3-amine dihydrochloride

CAS No.:

Cat. No.: VC19807353

Molecular Formula: C8H20Cl2N2

Molecular Weight: 215.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H20Cl2N2 |

|---|---|

| Molecular Weight | 215.16 g/mol |

| IUPAC Name | N-propan-2-ylpiperidin-3-amine;dihydrochloride |

| Standard InChI | InChI=1S/C8H18N2.2ClH/c1-7(2)10-8-4-3-5-9-6-8;;/h7-10H,3-6H2,1-2H3;2*1H |

| Standard InChI Key | AOYQHHUODBDGKX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)NC1CCCNC1.Cl.Cl |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a piperidine ring substituted at the 3-position with an amino group and at the nitrogen atom with an isopropyl group. The (R)-configuration denotes the absolute stereochemistry at the chiral center. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical formulations .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₈N₂·2HCl |

| Molecular Weight | 215.14 g/mol |

| Solubility | Highly soluble in water |

| Chirality | (R)-configuration |

| Salt Form | Dihydrochloride |

Synthesis and Large-Scale Production

Synthetic Pathways

The synthesis of (R)-N-Isopropylpiperidin-3-amine dihydrochloride involves multi-step processes, often starting from chiral precursors. A patented method for analogous compounds (e.g., (R)-3-aminopiperidine dihydrochloride) provides a foundational approach :

-

Reduction of Lactam Precursors:

-

Introduction of Isopropyl Group:

-

Alkylation of the piperidine nitrogen with isopropyl halides (e.g., isopropyl bromide) under basic conditions introduces the isopropyl substituent.

-

-

Salt Formation:

Table 2: Optimized Synthesis Parameters

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Lactam Reduction | LiAlH₄, THF, 58–60°C | 85–90% |

| Alkylation | Isopropyl bromide, K₂CO₃, DMF | 75–80% |

| Salt Formation | HCl (conc.), MeOH | >95% |

Pharmaceutical Applications

Role in Drug Development

(R)-N-Isopropylpiperidin-3-amine dihydrochloride serves as a chiral intermediate in synthesizing Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are critical for managing type 2 diabetes . Its rigid piperidine scaffold and stereochemistry enhance binding affinity to enzymatic targets.

Central Nervous System (CNS) Therapeutics

Structural analogs of this compound exhibit activity in modulating neurotransmitter systems, suggesting potential applications in treating anxiety and depression .

Comparative Analysis with Structural Analogs

Table 3: Comparison of Piperidine Derivatives

| Compound | Molecular Formula | Key Applications |

|---|---|---|

| (R)-3-Aminopiperidine dihydrochloride | C₅H₁₁N·2HCl | DPP-IV inhibitors |

| (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride | C₈H₁₂N₄·2HCl | Kinase inhibition |

The isopropyl substitution in (R)-N-Isopropylpiperidin-3-amine dihydrochloride enhances lipophilicity compared to non-alkylated analogs, potentially improving blood-brain barrier penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume